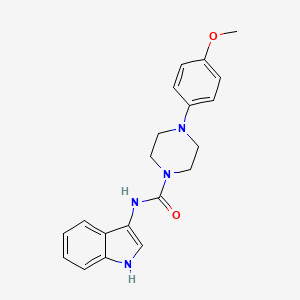

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines an indole moiety with a piperazine ring and a methoxyphenyl group. This configuration contributes to its interaction with various biological targets, particularly in the central nervous system.

Structural Formula

Research indicates that this compound exhibits significant activity as a selective dopamine receptor modulator. Specifically, it has been shown to interact with D2 and D3 dopamine receptors, which play crucial roles in neurological processes such as mood regulation and motor control .

Pharmacological Effects

- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects through modulation of serotonin and dopamine pathways. Studies suggest that it may enhance serotonergic activity, contributing to mood improvement .

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, modifications to the piperazine ring have resulted in enhanced cytotoxicity against specific tumor types .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammatory disorders .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Dopamine Modulation | D2 & D3 receptor agonism | |

| Antidepressant | Serotonin enhancement | |

| Anticancer | Cytotoxicity in cancer cells | |

| Anti-inflammatory | Cytokine inhibition |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor activation .

Case Study 2: Anticancer Activity

A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested against human cancer cell lines (e.g., breast and prostate cancer). Notably, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating potent anticancer activity .

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The piperazine nitrogen and indole NH sites are reactive toward electrophilic agents:

-

Acylation : Reacts with acyl chlorides (e.g., cyclohexanecarbonyl chloride) to form N-alkylated derivatives .

-

Alkylation : Benzyl bromide or methyl iodide introduces alkyl groups at the indole nitrogen under basic conditions (e.g., Cs₂CO₃) .

Example :

N 1H indol 3 yl 4 4 methoxyphenyl piperazine 1 carboxamide+Benzyl bromideCs2CO3,acetoneN 1 Benzylindol 3 yl derivative[2][9]

Hydrolysis and Degradation

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Prolonged exposure to HCl yields 4-(4-methoxyphenyl)piperazine and indole-3-carboxylic acid.

-

Enzymatic cleavage : Esterase-like enzymes may hydrolyze the amide bond in biological systems .

Stability : The compound is stable in neutral aqueous solutions but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments.

Indole Core

-

Electrophilic substitution : Bromination or nitration occurs at the indole C5 position .

-

Oxidation : Forms oxindole derivatives with oxidizing agents like m-CPBA .

Piperazine Ring

-

Nucleophilic substitution : Reacts with alkyl halides to form quaternary ammonium salts .

-

Complexation : Binds metal ions (e.g., Cu²⁺) via the piperazine nitrogen atoms .

Methoxyphenyl Group

Cross-Coupling Reactions

-

Suzuki coupling : The indole boronates participate in palladium-catalyzed cross-couplings to introduce aryl groups .

-

Buchwald-Hartwig amination : Modifies the piperazine ring with aryl halides .

Table 2: Catalytic Reaction Parameters

| Reaction Type | Catalyst System | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 88 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 100 | 75 |

Biological Transformation Pathways

In pharmacological studies, the compound undergoes:

-

Hepatic metabolism : CYP450-mediated oxidation of the methoxyphenyl group to a catechol derivative .

-

Glucuronidation : Phase II metabolism at the indole NH site .

Key Metabolites :

Stability Under Experimental Conditions

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Photodegradation : UV light induces cleavage of the piperazine-carboxamide bond.

Propiedades

IUPAC Name |

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXSWPXAUCCIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.